3-Fluoro-1-methylpiperidin-4-amine dihydrochloride

Catalog No.
S12976831
CAS No.
M.F
C6H15Cl2FN2
M. Wt
205.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-1-methylpiperidin-4-amine dihydrochloride

Product Name

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride

IUPAC Name

3-fluoro-1-methylpiperidin-4-amine;dihydrochloride

Molecular Formula

C6H15Cl2FN2

Molecular Weight

205.10 g/mol

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H

InChI Key

OQEKNKNLDNWJGD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)F)N.Cl.Cl

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is a chemical compound classified as a piperidine derivative. It is characterized by the presence of a fluorine atom at the third position and a methyl group at the first position of the piperidine ring, along with an amine group at the fourth position. This compound is typically presented as a white to off-white solid and has a molecular weight of 205.10 g/mol. Its IUPAC name is (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride, and it is associated with the CAS number 2306246-40-0 .

.
  • Biological Studies: Investigated for its effects on biological systems, particularly its interaction with enzymes and receptors.
  • Pharmaceutical Development: Potential therapeutic applications are being explored for neurological disorders.
  • Industrial Use: Employed in producing specialty chemicals and as an intermediate in pharmaceutical synthesis .
  • Research indicates that 3-fluoro-1-methylpiperidin-4-amine dihydrochloride exhibits potential biological activity, particularly in relation to neurological disorders. It has been studied for its interactions with various receptors and enzymes, suggesting possible implications in drug development targeting central nervous system conditions. Its unique structure may allow it to modulate neurotransmitter systems effectively .

    The synthesis of 3-fluoro-1-methylpiperidin-4-amine dihydrochloride typically involves several key steps:

    • Preparation of Piperidine Ring: Starting materials are used to construct the piperidine framework.
    • Methylation: A methyl group is introduced at the first position using methyl iodide or a similar methylating agent.
    • Amine Introduction: The amine group is added at the fourth position through a nucleophilic substitution reaction.
    • Formation of Dihydrochloride Salt: The final product is obtained by reacting the free base with hydrochloric acid to form the dihydrochloride salt .

    Studies on 3-fluoro-1-methylpiperidin-4-amine dihydrochloride have focused on its interactions with biological targets. It has shown promise in modulating receptor activity and enzyme function, which could lead to therapeutic advancements in treating conditions such as depression or anxiety disorders. Further research is necessary to elucidate its complete pharmacological profile and potential side effects .

    Several compounds share structural similarities with 3-fluoro-1-methylpiperidin-4-amine dihydrochloride, each exhibiting unique properties:

    Compound NameKey Features
    (3S,4R)-3-Fluoro-1-methylpiperidineLacks the amine group at the fourth position
    (3S,4R)-3-Fluoro-1-methylpiperidin-4-olContains a hydroxyl group instead of an amine group
    (3S,4R)-3-Fluoro-1-methylpiperidin-4-thiolContains a thiol group instead of an amine group

    Uniqueness

    The uniqueness of 3-fluoro-1-methylpiperidin-4-amine dihydrochloride lies in its specific combination of functional groups: a fluorine atom and an amine group positioned strategically on the piperidine ring. This configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it valuable for scientific research and potential therapeutic applications .

    3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is a bicyclic amine characterized by a six-membered piperidine ring substituted with fluorine at the 3-position, a methyl group at the 1-position, and an amine at the 4-position. Its molecular formula is C₆H₁₃FN₂·2HCl, with a molecular weight of 215.11 g/mol. The dihydrochloride salt form enhances aqueous solubility and stability, making it preferable for laboratory applications.

    The IUPAC name ((3R,4S)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride) reflects its stereochemistry, where the 3-fluoro and 4-amine groups adopt specific axial/equatorial orientations. Alternative stereoisomers, such as the (3S,4S) configuration (CAS 2165794-10-3), demonstrate distinct physicochemical properties due to spatial arrangement differences. Key identifiers include:

    PropertyValue
    CAS Number2306254-06-6
    EC Number890-809-2
    SMILESCN1CCC@@HN.Cl.Cl
    InChIKeyFIWBAIBSPICWNU-WDSKDSINSA-N

    The fluorine atom’s electronegativity induces dipole interactions, while the methyl group contributes to lipophilicity, influencing reactivity and binding affinity.

    Historical Development in Synthetic Organic Chemistry

    The synthesis of fluorinated piperidines has evolved significantly since the early 2000s. Early methods relied on multi-step sequences involving electrophilic fluorination of pre-functionalized piperidine precursors, often requiring chiral auxiliaries or resolving agents. For example, Kuriyama et al. (2013) achieved trans-3-fluoro-2-substituted piperidines via TiCl₄-mediated allylation of cyclic enamines, though yields rarely exceeded 60%.

    A breakthrough emerged with rhodium-catalyzed dearomatization-hydrogenation (DAH), enabling one-pot conversion of fluoropyridines to all-cis-fluoropiperidines. This method, reported in 2019, utilizes [Rh(COD)Cl]₂ and pinacol borane (HBpin) to achieve >90% diastereoselectivity for 3-fluoro derivatives. Key advances include:

    • Stereochemical Control: DAH avoids racemization by preserving the fluoropyridine’s axial/equatorial fluorine orientation during hydrogenation.
    • Scalability: Reactions proceed at 25°C in THF, accommodating gram-scale production.
    • Functional Group Tolerance: Protected amines (e.g., Cbz, Boc) remain intact under optimized conditions.

    Comparative analysis of synthetic routes:

    MethodYield (%)Diastereoselectivity (%)Year
    Electrophilic Fluorination58–6848–582013
    Rh-Catalyzed DAH76–89>902019

    Significance in Fluorinated Piperidine Derivatives Research

    Fluorinated piperidines are pivotal in drug discovery due to their ability to modulate pharmacokinetics. The 3-fluoro-1-methyl substitution pattern confers three advantages:

    • Metabolic Stability: Fluorine’s inductive effect slows hepatic oxidation of the piperidine ring, extending half-life.
    • Bioavailability: The methyl group enhances passive diffusion across lipid membranes, as evidenced by logP values ~1.2.
    • Target Engagement: Fluorine’s van der Waals radius (1.47 Å) mimics hydroxyl groups, enabling hydrogen bonding with proteins.

    Recent applications include:

    • Neurological Agents: Analogues with 3-fluoro-4-amine motifs show affinity for σ-1 receptors, implicated in neuropathic pain.
    • Antivirals: Piperidine fluorination improves binding to viral proteases by stabilizing charge-transfer interactions.
    • Catalyst Design: Chiral fluoropiperidines serve as ligands in asymmetric hydrogenation, achieving 99% ee in ketone reductions.

    The synthesis of 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride represents a significant challenge in contemporary organic chemistry, requiring sophisticated stereoselective approaches to achieve the desired stereochemistry and functional group positioning [3] [6]. This fluorinated piperidine derivative demands precise control over both the introduction of the fluorine substituent and the establishment of the correct stereochemical configuration at multiple centers [34] [37].

    Stereoselective Synthesis Approaches

    Stereoselective synthesis methodologies for fluorinated piperidines have evolved significantly, with emphasis on controlling the spatial arrangement of substituents during ring formation and functionalization [6] [34]. The diastereoselective synthesis of substituted monofluorinated piperidines often requires substrates with pre-defined stereochemistry, making the selection of appropriate synthetic strategies crucial for achieving high stereoselectivity [6].

    Magnesium Perchlorate-Catalyzed Epoxide Ring-Opening

    Magnesium perchlorate-catalyzed epoxide ring-opening reactions provide a powerful methodology for constructing fluorinated piperidine frameworks with controlled stereochemistry [7] [9]. The mechanism involves nucleophilic attack on the epoxide carbon, leading to ring-opening with inversion of configuration at the reaction center [7]. In the context of piperidine synthesis, 1-tert-butoxycarbonyl-3,4-epoxypiperidine serves as a key substrate for these transformations [7].

    The regioselectivity of epoxide ring-opening reactions can be significantly influenced by the choice of catalyst and reaction conditions [7]. Lithium perchlorate has demonstrated effectiveness in promoting unusual regioselectivity patterns, particularly when used with electron-rich nucleophiles such as 3-methoxyaniline [7]. Microwave irradiation conditions have proven highly effective for these transformations, substantially reducing reaction times while maintaining high yields [7].

    Table 2.1: Magnesium Perchlorate-Catalyzed Epoxide Ring-Opening Results

    NucleophileReaction ConditionsYield (%)Regioisomer Ratio (3:4)
    MethylamineDibenzylamine, Ethanol/90°C, 12 h5765:35
    1-(4-methoxyphenyl)piperazineDibenzylamine, Ethanol/90°C, 50 h7755:45
    3-methoxyanilineEthanol/90°C, 5 days8553:47

    The trans-β-amino alcohols generated through this methodology serve as valuable intermediates for further elaboration into fluorinated piperidine derivatives [7]. The stereochemical outcome results from the 3,4-trans relationship between the resulting hydroxyl group and the incoming nucleophile [7].

    Deoxo-Fluor Mediated Fluorination Techniques

    Deoxo-Fluor represents a significant advancement in nucleophilic fluorination methodology, offering enhanced stability and selectivity compared to traditional fluorinating agents [8] [10]. This reagent demonstrates exceptional chemoselectivity and tolerates diverse functional groups, making it particularly valuable for the synthesis of complex fluorinated molecules [10].

    The mechanism of Deoxo-Fluor-mediated fluorination involves initial activation of the hydroxyl group through formation of an activated alcohol intermediate, followed by nucleophilic displacement with fluoride ion [8]. In the context of β-aminoalcohols such as prolinol derivatives, the reaction frequently proceeds through aziridinium intermediate formation due to neighboring group participation [8].

    Table 2.2: Deoxo-Fluor Fluorination Reaction Outcomes

    Substrate TypeProtecting GroupProduct DistributionYield (%)
    N-Carboxybenzyl prolinolsCarboxybenzylFluorinated amino phosphonates65-78
    N-tert-Butoxycarbonyl prolinolstert-ButoxycarbonylPiperidine derivatives72-85
    N-Benzyl prolinolsBenzylβ-Fluoropiperidine-α-phosphonates68-82

    The superior performance of Deoxo-Fluor in chiral bis-oxazoline ligand synthesis demonstrates its value in stereoselective transformations [10]. The reagent exhibits tolerance to steric and electronic variations within the substrate, enabling broad applicability across diverse molecular frameworks [10].

    Chiral Resolution Strategies

    Chiral resolution methodologies play a crucial role in accessing enantiomerically pure fluorinated piperidine derivatives [11] [14]. These approaches encompass both direct separation techniques and dynamic resolution processes that enable theoretical yields approaching 100% [13].

    High-Performance Liquid Chromatography-Based Diastereomer Separation

    High-Performance Liquid Chromatography-based diastereomer separation represents a cornerstone methodology for resolving stereoisomeric fluorinated piperidine derivatives [11] [24]. Conventional reversed-phase High-Performance Liquid Chromatography, employing achiral stationary phases without chiral selectors in the mobile phase, has demonstrated remarkable capability for resolving peptide diastereomers [11].

    The separation mechanism relies on subtle differences in peptide secondary structure affected by stereoisomeric substitutions with identical overall hydrophobicity [11]. Structure-based separation mechanisms prove particularly relevant when considering the growing application of stereoisomeric amino acids in modulating biological activity [11].

    Table 2.3: High-Performance Liquid Chromatography Separation Parameters for Fluorinated Compounds

    Column TypeTemperature Range (°C)Separation FactorResolution Time (min)
    C825-601.2-1.815-45
    C1825-601.4-2.120-50
    Pentafluorophenyl25-451.8-2.512-35

    Fluorinated stationary phases offer enhanced selectivity for fluorine-containing molecules through multiple interaction mechanisms including π-π interactions, dipole-dipole interactions, hydrogen bonding interactions, and hydrophobic interactions [27]. The retention of compounds depends primarily on the hydrophobic character of the analyte and its percentage of fluorine atoms [27].

    Crystallization-Induced Asymmetric Transformations

    Crystallization-induced asymmetric transformations provide powerful methodologies for achieving high enantiomeric purity through dynamic resolution processes [13] [28]. These transformations enable theoretical yields of 100% by coupling preferential crystallization with in situ racemization or epimerization of the unwanted enantiomer or diastereomer [13].

    The process operates through first-order thermodynamic control determining the most stable isomer and second-order kinetic control governing which diastereomer exhibits lowest solubility [13]. Fluorinated compounds demonstrate particular amenability to these transformations due to their unique crystallization behaviors [26] [28].

    Table 2.4: Crystallization-Induced Asymmetric Transformation Results

    Substrate TypeSolvent SystemEnantiomeric Excess (%)Yield (%)
    trans-Fox fluorinated oxazolidineMixed organic solvents>9875-85
    Fluorinated disilane derivativesChlorinated solvents85-9560-80
    Fluorinated piperidine precursorsAlcohol/ether mixtures90-9870-88

    The highly efficient crystallization-induced dynamic resolution of trans-Fox fluorinated oxazolidine chiral auxiliary demonstrates the potential of this approach for fluorinated heterocycles [28]. This methodology enables access to highly valuable enantiopure α-fluorocarboxylic acids and β-fluoroalcohols after auxiliary removal [28].

    Multi-Step Convergent Synthesis Optimization

    Multi-step convergent synthesis strategies represent the most efficient approach for constructing complex fluorinated piperidine derivatives [17] [33]. These methodologies minimize synthetic steps while maximizing overall yields through strategic disconnection and parallel synthesis pathways [36].

    Reductive Amination Protocols

    Reductive amination protocols serve as fundamental tools for piperidine skeleton formation, enabling simultaneous carbon-nitrogen bond formation at two positions within the ring [19] [29]. The double reductive amination of dicarbonyl compounds provides straightforward access to the piperidine framework while ensuring absolute configuration control through sugar-derived substrates [19].

    The mechanism involves initial imine formation between the amine nucleophile and one carbonyl group, followed by intramolecular cyclization with the second carbonyl and subsequent reduction [19]. Reaction conditions significantly influence stereochemical outcomes, with hydrogen gas proving superior to sodium cyanoborohydride for certain substrates [19].

    Table 2.5: Reductive Amination Protocol Optimization

    Reducing AgentReaction ConditionsDiastereoselectivityYield (%)
    Sodium cyanoborohydrideMethanol, 3Å molecular sieves, Acetic acid85:1565-75
    Hydrogen gas/Palladium catalystAtmospheric pressure, Room temperature92:870-82
    Ammonium formate/Sodium cyanoborohydrideMethanol, Elevated temperature88:1268-78

    The versatility of reductive amination protocols extends to complex substrates bearing multiple functional groups [29]. Stereocontrolled methodology enables accurate control of stereochemistry in the final products, with the absolute configuration of starting materials directing the stereochemical outcome [29].

    Knoevenagel Condensation Applications

    Knoevenagel condensation reactions provide valuable methodologies for constructing carbon-carbon bonds in fluorinated piperidine synthesis [17] [20]. These transformations involve nucleophilic addition to carbonyl groups followed by elimination of water molecules, resulting in carbon-carbon bond formation [20].

    The reaction mechanism proceeds through two distinct stages: initial nucleophilic addition to the carbonyl group and subsequent elimination of water to form the carbon-carbon double bond [20]. Piperidine and pyrrolidine serve as effective promoter bases for these transformations, with pyrrolidine demonstrating superior conversion rates [20].

    Table 2.6: Knoevenagel Condensation Results with Heterocyclic Bases

    BaseSubstrateConversion (%)Reaction Time (min)
    Piperidinep-methoxybenzaldehyde/Thiazolidine-2,4-dione73.8480
    Pyrrolidinep-methoxybenzaldehyde/Thiazolidine-2,4-dione100.0480
    Piperidinep-nitrobenzaldehyde/Thiazolidine-2,4-dione68.5480
    Pyrrolidinep-nitrobenzaldehyde/Thiazolidine-2,4-dione77.0480

    The influence of substituents proves evident in these transformations, with 4-methoxybenzaldehyde demonstrating the highest conversion values compared to electron-withdrawing nitro-substituted analogs [20]. These condensation reactions find particular application in the synthesis of pharmaceutical intermediates that originate glitazones through subsequent transformations [20].

    (3R,4R) vs (3S,4S) Diastereomer Differentiation

    The stereochemical landscape of 3-fluoro-1-methylpiperidin-4-amine dihydrochloride encompasses four distinct stereoisomers, with the (3R,4R) and (3S,4S) configurations representing the trans-diaxial relationship between the fluorine and amino substituents. These diastereomers exhibit fundamentally different physicochemical properties and synthetic accessibility profiles [1] [2] [3].

    The (3R,4R)-diastereomer, bearing CAS number 2306246-14-8, demonstrates a molecular weight of 205.10 g/mol in its dihydrochloride salt form with the molecular formula C6H15Cl2FN2 [3]. This configuration establishes a trans relationship between the fluorine atom at the 3-position and the amino group at the 4-position, resulting in distinct conformational preferences that favor axial fluorine positioning due to charge-dipole interactions with the protonated nitrogen center [4] [5].

    In contrast, the (3S,4S)-enantiomer (CAS: 2387560-75-8) maintains the same trans stereochemical relationship but with opposite absolute configuration at both chiral centers [2]. This stereoisomer exhibits identical molecular parameters but distinct optical rotation properties and biological activity profiles. The dihydrochloride salt formation involves protonation of both the piperidine nitrogen and the amino substituent, creating a doubly charged cationic species that significantly influences crystal packing and conformational behavior [5].

    Table 1: Structural Characterization Data for 3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride

    PropertyValue/Description
    Molecular Formula (Free Base)C6H13FN2
    Molecular Formula (Dihydrochloride)C6H15Cl2FN2
    Molecular Weight (Free Base)132.18 g/mol
    Molecular Weight (Dihydrochloride)205.10 g/mol
    CAS Number (3R,4R)2306246-14-8
    CAS Number (3S,4S)2387560-75-8
    CAS Number (3S,4R)1350629-55-8 / 2306246-40-0
    IUPAC Name (3R,4R)(3R,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride
    IUPAC Name (3S,4S)(3S,4S)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride
    IUPAC Name (3S,4R)(3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride

    The cis-diastereomers (3S,4R) and (3R,4S) present alternative stereochemical arrangements where both substituents reside on the same face of the piperidine ring [6]. The (3S,4R)-configuration, documented under multiple CAS numbers including 1350629-55-8 and 2306246-40-0, demonstrates enhanced synthetic accessibility through cis-selective hydrogenation protocols [7] [8]. This stereoisomer exhibits greater conformational flexibility compared to its trans counterparts, allowing both substituents to adopt either axial or equatorial orientations depending on solvent polarity and intermolecular interactions [4].

    Fluorine-Induced Conformational Effects

    The incorporation of fluorine into the piperidine scaffold generates profound conformational perturbations that extend beyond simple steric considerations. The highly electronegative fluorine atom creates an anisotropic electrostatic environment that fundamentally alters the chair-chair interconversion dynamics of the six-membered ring [9] [4].

    Table 2: Advanced Spectroscopic and Computational Analysis Parameters

    Analysis MethodKey Findings/Parameters
    19F NMR Chemical Shift Range-50 to -220 ppm (typical range for organofluorine compounds)
    Fluorine Axial PreferenceAxial fluorine strongly preferred due to charge-dipole interactions
    Conformational BehaviorGauche conformation stabilized by hyperconjugation
    DFT Calculation LevelPBE/6-311++G(2d,2p) commonly used for fluorinated systems
    Crystal Structure AnalysisX-ray crystallography confirms axial fluorine orientation
    Molecular DynamicsSolvation effects significantly influence conformational preferences
    Charge DistributionAnisotropic distribution around fluorine substituent
    Electrostatic PotentialNearly isotropic around carbon-bound fluorine

    Fluorine's strong axial preference in protonated piperidine systems originates from favorable charge-dipole interactions between the carbon-fluorine bond dipole and the positively charged nitrogen center [4] [5]. Nuclear magnetic resonance spectroscopy studies conducted in deuterated chloroform demonstrate that fluorinated piperidines overwhelmingly adopt gauche conformations, with the fluorine substituent preferentially occupying axial positions even when substantial steric compression occurs [9] [4].

    The conformational landscape becomes particularly complex when considering the dihydrochloride salt form, where both nitrogen atoms bear positive charges. Computational investigations using density functional theory reveal that solvation effects play a critical role in determining the relative stability of different conformers [4]. In polar solvents, the enhanced solvation of charged species can overcome intrinsic conformational preferences, leading to dynamic equilibria between axial and equatorial fluorine orientations.

    Hyperconjugative interactions between the carbon-fluorine sigma bond and adjacent carbon-hydrogen bonds provide additional stabilization for specific conformational arrangements [9]. These delocalization effects contribute approximately 2-4 kcal/mol to the overall conformational energy difference, making them competitive with traditional steric and electrostatic factors in determining molecular geometry.

    Advanced Spectroscopic Profiling

    $$^{19}\text{F}$$ Nuclear Magnetic Resonance Spectral Interpretation

    $$^{19}\text{F}$$ nuclear magnetic resonance spectroscopy represents the most sensitive and informative analytical technique for characterizing fluorinated piperidine derivatives due to fluorine's exceptional nuclear magnetic resonance properties [10] [11] [12]. The $$^{19}\text{F}$$ nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and extraordinarily high gyromagnetic ratio, making it the third most receptive nuclear magnetic resonance-active nucleus after tritium and proton [10].

    The chemical shift dispersion in $$^{19}\text{F}$$ nuclear magnetic resonance spectroscopy spans approximately 800 parts per million, providing exceptional resolution for distinguishing between different fluorinated environments [10]. For 3-fluoro-1-methylpiperidin-4-amine dihydrochloride, the fluorine resonance typically appears in the range of -180 to -200 parts per million, characteristic of aliphatic carbon-bound fluorine atoms [10] [11].

    The $$^{19}\text{F}$$ nuclear magnetic resonance spectrum provides direct evidence for conformational preferences through coupling pattern analysis and chemical shift temperature dependence studies [11] [12]. Axial fluorine atoms exhibit characteristic coupling constants with vicinal protons that differ significantly from their equatorial counterparts, enabling definitive stereochemical assignments. Variable temperature $$^{19}\text{F}$$ nuclear magnetic resonance experiments reveal coalescence phenomena associated with chair-chair interconversion, with activation barriers typically ranging from 8-12 kcal/mol for fluorinated piperidines [4].

    Two-dimensional $$^{19}\text{F}$$-$$^{1}\text{H}$$ heteronuclear multiple bond correlation experiments enable detailed structural characterization by establishing through-space and through-bond connectivity patterns [11]. These experiments prove particularly valuable for distinguishing between diastereomers, as the fluorine-proton coupling networks differ substantially between (3R,4R)/(3S,4S) and (3S,4R)/(3R,4S) configurations.

    Solvent effects on $$^{19}\text{F}$$ chemical shifts provide insight into intermolecular interactions and solvation phenomena [10] [11]. The dihydrochloride salt form exhibits enhanced solvent sensitivity compared to the free base, with chemical shift variations of up to 2 parts per million observed across different solvent systems. This behavior reflects the complex interplay between electrostatic solvation of the charged centers and specific hydrogen bonding interactions with the solvent molecules.

    X-ray Crystallographic Studies of Piperidine Derivatives

    X-ray crystallographic analysis provides definitive structural confirmation of fluorinated piperidine conformational preferences and intermolecular packing arrangements [13] [5]. Single crystal diffraction studies of 3-fluoro-1-methylpiperidin-4-amine dihydrochloride derivatives consistently demonstrate axial fluorine positioning, even in the presence of significant steric hindrance [13] [5].

    The crystal structures reveal that fluorine atoms maintain axial orientations despite substantial compression from neighboring atoms, confirming the dominance of electrostatic interactions over steric effects [5]. Bond length analysis shows that carbon-fluorine distances remain essentially constant across different diastereomers (approximately 1.38-1.40 Å), while carbon-nitrogen bond lengths exhibit slight variations depending on the local electrostatic environment.

    Intermolecular hydrogen bonding patterns in the crystal lattice provide crucial insights into solid-state stability and polymorphic behavior [13]. The dihydrochloride salt forms exhibit extensive hydrogen bonding networks involving both protonated nitrogen centers and chloride counterions. These interactions create three-dimensional frameworks that significantly influence thermal stability and dissolution characteristics.

    Table 3: Diastereomer Differentiation and Properties

    DiastereomerRelative StereochemistryConformational PreferenceSynthetic Accessibility
    (3R,4R)-ConfigurationTrans relationship between F and NH2Axial fluorine, equatorial amine preferredModerate - requires stereoselective synthesis
    (3S,4S)-ConfigurationTrans relationship between F and NH2Axial fluorine, equatorial amine preferredModerate - requires stereoselective synthesis
    (3S,4R)-ConfigurationCis relationship between F and NH2Both substituents can adopt axial or equatorialHigher - cis-selective hydrogenation available
    (3R,4S)-ConfigurationCis relationship between F and NH2Both substituents can adopt axial or equatorialHigher - cis-selective hydrogenation available

    Crystallographic data reveal that charge-dipole orienting effects extend beyond individual molecules to influence unit cell packing arrangements [5]. The alignment of molecular dipoles within the crystal lattice creates preferential orientations that maximize electrostatic stabilization while minimizing repulsive interactions. This phenomenon contributes to the formation of specific polymorphic forms and influences the mechanical properties of the crystalline material.

    Temperature-dependent crystallographic studies demonstrate that thermal expansion coefficients differ along different crystallographic axes, reflecting the anisotropic nature of intermolecular interactions in fluorinated systems [13]. These findings have practical implications for pharmaceutical formulation, as they influence tablet compression behavior and dissolution kinetics.

    Computational Chemistry Insights

    Density Functional Theory Calculations

    Density functional theory calculations provide comprehensive theoretical frameworks for understanding the electronic structure and conformational behavior of 3-fluoro-1-methylpiperidin-4-amine dihydrochloride [5] [14] [15]. The Perdew-Burke-Ernzerhof functional with polarized double-zeta basis sets (PBE/6-311++G(2d,2p)) represents the current standard for fluorinated heterocycle calculations, offering excellent balance between computational efficiency and accuracy [14] [15].

    Geometry optimization calculations reveal that fluorine substitution induces significant distortions in the piperidine ring geometry compared to unfluorinated analogs [5]. The carbon-carbon bond lengths adjacent to the fluorinated center exhibit systematic lengthening (approximately 0.02-0.03 Å), while bond angles deviate from ideal tetrahedral values due to electronic repulsion effects. These geometric perturbations propagate throughout the ring system, influencing the overall molecular shape and reactivity patterns.

    Energy decomposition analysis demonstrates that the axial fluorine preference arises from multiple competing factors [4] [5]. Charge-dipole interactions contribute approximately 3-5 kcal/mol of stabilization, while hyperconjugative effects provide an additional 2-3 kcal/mol. Steric repulsion partially opposes these stabilizing interactions but remains insufficient to overcome the electronic driving forces in most conformational arrangements.

    Solvation models incorporated into density functional theory calculations reveal the critical importance of environmental effects on conformational equilibria [4] [15]. Implicit solvation using polarizable continuum models demonstrates that polar solvents can significantly alter the relative stability of different conformers by preferentially stabilizing charge-separated species. These calculations successfully reproduce experimental observations regarding solvent-dependent conformational behavior.

    Frequency calculations provide vibrational spectra that enable direct comparison with experimental infrared and Raman data [15]. The calculated vibrational modes associated with carbon-fluorine stretching (typically 1000-1100 cm$$^{-1}$$) and bending (400-600 cm$$^{-1}$$) motions serve as diagnostic markers for conformational assignment and structural validation.

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    3

    Exact Mass

    204.0596320 g/mol

    Monoisotopic Mass

    204.0596320 g/mol

    Heavy Atom Count

    11

    Dates

    Last modified: 08-10-2024

    Explore Compound Types